Home > Products > Screening Compounds P45774 > (1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide
(1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide - 537696-12-1

(1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide

Catalog Number: EVT-2803146
CAS Number: 537696-12-1
Molecular Formula: C11H14N4O
Molecular Weight: 218.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: Azilsartan shares a key structural motif with (1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide: the 2-methyl-1H-benzimidazole moiety. This structural similarity suggests a potential for shared biological activity or similar mechanisms of action, particularly considering the role of benzimidazoles in various pharmaceutical applications [].

(4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone (6a)

Compound Description: This compound is a potent NR2B subunit-selective antagonist of the NMDA receptor []. It exhibits low nanomolar activity in both binding and functional assays, demonstrating its ability to interact with and potentially modulate the activity of NMDA receptors, which are implicated in various neurological processes.

Relevance: While not sharing a direct structural overlap with (1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide, (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone (6a) highlights the significance of exploring heterocyclic compounds as potential drug candidates, particularly for neurological targets. (1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide, with its benzimidazole core, falls within this category, emphasizing the relevance of investigating its potential for interacting with similar biological targets [].

1-ethyl-6-fluoro-7-(4-(2-(4-nitrophenylamino)-2-oxoethyl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Z-9)

Compound Description: This fluoroquinolone derivative demonstrates significant potential as an acetylcholinesterase (AChE) inhibitor [, ]. It exhibits strong inhibitory activity against AChE, with a low IC50 value, suggesting its potential for increasing acetylcholine levels in the brain, a key therapeutic strategy for managing Alzheimer's disease.

Relevance: The research on compound Z-9 highlights the exploration of diverse heterocyclic scaffolds, including fluoroquinolones, for targeting enzymes involved in neurological disorders. This broader context adds relevance to investigating the properties of (1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide, as it also possesses a heterocyclic structure, prompting further investigation into its potential interactions with similar enzymatic targets involved in neurological functions [, ].

2-((1H-benzo[d]imidazol-2-yl)methyl)-N’-(3-bromobenzyl)-4-hydroxy-2H-thiochromene-3-carbohydrazide 1,1-dioxide (TBAF-6)

Compound Description: Similar to Z-9, TBAF-6, a benzimidazole-benzothiazole derivative, shows promising acetylcholinesterase (AChE) inhibitory activity [, ]. Its low IC50 value against AChE indicates its potential for increasing acetylcholine levels, making it a candidate for further development as a treatment for Alzheimer's disease.

Relevance: TBAF-6 is particularly relevant due to its shared benzimidazole moiety with (1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide. This structural similarity strengthens the rationale for investigating the target compound's potential as an AChE inhibitor or for its ability to modulate other enzymes involved in neurotransmission. The presence of the benzimidazole core in a compound with promising AChE inhibitory activity warrants further exploration of the target compound's properties in similar contexts [, ].

EAA-090 (2-[8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en2-yl]ethylphosphonic Acid)

Compound Description: EAA-090 is a novel N-methyl-D-aspartate (NMDA) receptor antagonist []. It exhibits a preference for blocking NMDA receptors containing the NR2A subunit, suggesting a level of subtype selectivity in its mechanism of action.

Relevance: Both EAA-090 and (1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide exemplify the exploration of novel chemical structures for targeting neurotransmitter receptors. The distinct structures of these compounds, while not directly related, highlight the ongoing search for new chemical entities with improved potency, selectivity, and pharmacological profiles for modulating neurological processes [].

EAB-318 (R-α-Amino-5-chloro-1-(phosphonomethyl)-1H-benzimidazole-2-propanoic Acid Hydrochloride)

Compound Description: EAB-318 stands out as a potent NMDA receptor antagonist that also exhibits inhibitory activity against AMPA and kainate receptors []. This multi-target profile makes EAB-318 a particularly interesting compound, as it could potentially address multiple pathways involved in neurological disorders.

Relevance: The presence of the benzimidazole group in EAB-318, albeit in a different chemical environment compared to (1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide, suggests a potential for shared or overlapping biological activities. This structural connection, coupled with EAB-318's multi-target activity, underscores the importance of further investigating the target compound's interactions with various neurotransmitter receptors and its potential for exhibiting a similar multi-target profile [].

Properties

CAS Number

537696-12-1

Product Name

(1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide

IUPAC Name

N'-hydroxy-3-(2-methylbenzimidazol-1-yl)propanimidamide

Molecular Formula

C11H14N4O

Molecular Weight

218.26

InChI

InChI=1S/C11H14N4O/c1-8-13-9-4-2-3-5-10(9)15(8)7-6-11(12)14-16/h2-5,16H,6-7H2,1H3,(H2,12,14)

InChI Key

QPUPFXMXRMRPFT-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N1CCC(=NO)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.